![molecular formula C20H27Cl2N5O2 B12717338 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 85392-24-1](/img/structure/B12717338.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye, particularly in the textile industry, due to its strong affinity for acrylic fibers. The compound’s structure includes an azo group, which is responsible for its color properties, and a quaternary ammonium group, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 0-5°C during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly elevated temperatures to enhance the reaction rate .
化学反应分析
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom in the 2-chloro-4-nitrophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .
相似化合物的比较
Similar Compounds
Disperse Red 54: Another azo dye with similar applications in the textile industry.
Disperse Orange 44: Used for dyeing synthetic fibers.
Disperse Red 13: Employed in the dyeing of polyester and other synthetic fabrics.
Uniqueness
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride is unique due to its quaternary ammonium group, which enhances its solubility and interaction with various substrates. This makes it particularly effective in applications requiring high water solubility and strong binding affinity .
属性
CAS 编号 |
85392-24-1 |
|---|---|
分子式 |
C20H27Cl2N5O2 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
XSOFBRAWCCIZBB-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




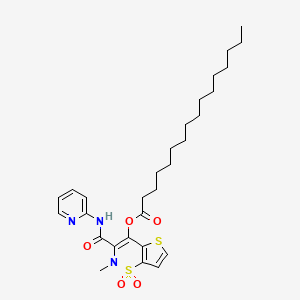
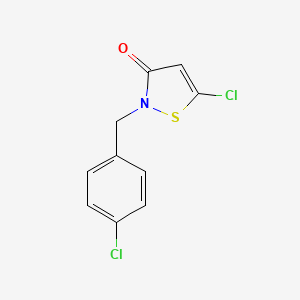
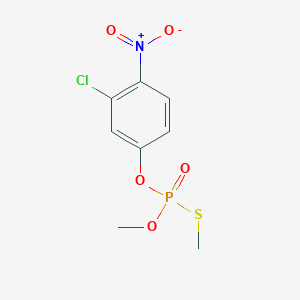


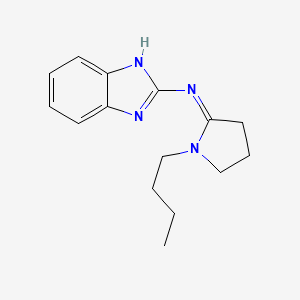
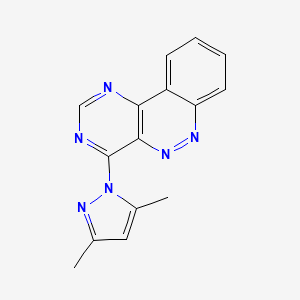
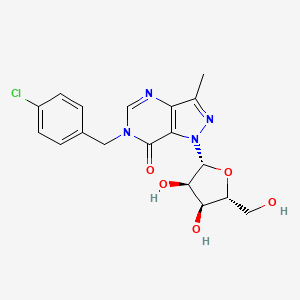

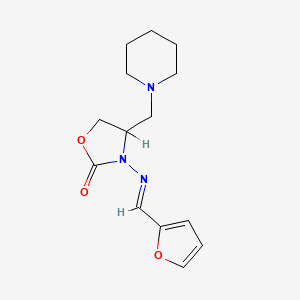
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)

